1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea
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Description
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) focused on the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility.
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (1) as a hit for neuropeptide Y5 (NPY5) receptor antagonism. They optimized this lead for in vitro potency, altering stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group.
Hydrophilicity Studies
Koga et al. (2011) developed a methodology for determining the hydrophobicity/hydrophilicity indices of various solutes, including tetramethyl urea. Their research suggests that methyl groups attached to an N atom do not promote hydrophobicity but enhance hydrophilicity.
Oligonucleotide Synthesis
Grajkowski et al. (2001) synthesized 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite 1 for solid-phase synthesis of oligonucleotides. This compound offers a cost-efficient option for therapeutic oligonucleotide preparation, simplifying postsynthesis processing.
Fluorescent Probe for Al3+ Detection
Wang et al. (2017) designed a novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), for selective and sensitive detection of Al3+ in living cells.
Synthesis of Acyclic Nucleoside Analogues
Harnden et al. (1990) described syntheses of 1-(hydroxyalkoxy)pyrimidines as acyclic nucleoside analogues. These compounds were obtained by cyclizing appropriately functionalized ureas.
Antimicrobial Activity
Reddy et al. (2003) synthesized N-Substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activity.
Properties
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-7-8-18-13(5-1-2-6-13)10-14-12(17)15-11-4-3-9-19-11/h3-4,9,16H,1-2,5-8,10H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIRLWFAVILQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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